3-[2-(4-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
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Overview
Description
3-[2-(4-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound featuring an adamantane moiety, a phenoxy group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is typically introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the phenoxy group via nucleophilic substitution. The piperazine ring is then incorporated through a nucleophilic addition reaction. The final step involves the cyclization of the intermediate to form the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups to the phenoxy moiety.
Scientific Research Applications
3-[2-(4-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating viral infections and bacterial diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as viral enzymes or bacterial cell walls. The adamantane moiety is known to disrupt viral replication, while the phenoxy and piperazine groups enhance its binding affinity to the target sites. This results in the inhibition of viral or bacterial growth, making it a potent antiviral and antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-(4-(adamantan-1-yl)phenoxy)acetamido)-4-hydroxybenzoate
- N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide
- 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides
Uniqueness
Compared to similar compounds, 3-[2-(4-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione stands out due to its unique tricyclic structure, which enhances its stability and binding affinity. The combination of the adamantane moiety with the phenoxy and piperazine groups provides a multifaceted approach to targeting viral and bacterial pathogens, making it a versatile compound in medicinal chemistry.
Biological Activity
The compound 3-[2-(4-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule characterized by its unique structural features, including an adamantane moiety and a piperazine ring. This article explores the biological activities associated with this compound, highlighting its potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula for this compound is C30H40N2O3, and it has a molecular weight of approximately 490.2 g/mol. The presence of functional groups such as phenoxy and hydroxypropyl enhances its biological activity.
Biological Activity Overview
Research into similar compounds indicates that they exhibit a range of biological activities:
Compound | Structural Features | Biological Activity |
---|---|---|
1-(Adamantan-1-yl)-3-(benzyl)morpholine | Contains adamantane and benzyl groups | Antimicrobial properties |
1,3-Di(adamantan-1-yl)-1H-imidazolium chloride | Features imidazolium instead of morpholine | Potential antitumor activity |
2-(adamantan-1-yl)-N,N-dimethylbenzamide | Dimethylated amide structure | Analgesic properties |
The biological activities of compounds with similar structures suggest that the compound may also exhibit antimicrobial , antitumor , and analgesic properties.
The mechanism of action for the compound is not fully elucidated; however, piperazine derivatives are known to interact with various biological targets. For instance, some piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is significant in treating neurodegenerative diseases such as Alzheimer's disease . Additionally, the interaction with histamine H3 receptors suggests potential applications in treating disorders related to neurotransmission.
Case Studies and Research Findings
- Antitumor Activity : A study focusing on azatricyclo compounds indicated that derivatives with similar structural motifs demonstrated significant antitumor activity through mechanisms involving apoptosis induction in cancer cells .
- Neuroprotective Effects : Research has shown that compounds with piperazine rings can modulate neurotransmitter systems, potentially offering neuroprotective effects against cognitive decline.
- Antimicrobial Properties : Similar adamantane-containing compounds have exhibited antimicrobial properties against various pathogens, suggesting that the compound may possess similar efficacy.
Properties
IUPAC Name |
2-[2-[4-[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43N3O4/c41-30(24-44-31-9-7-29(8-10-31)37-20-25-17-26(21-37)19-27(18-25)22-37)23-39-13-11-38(12-14-39)15-16-40-35(42)32-5-1-3-28-4-2-6-33(34(28)32)36(40)43/h1-10,25-27,30,41H,11-24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISAJBMTDUXRBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=CC=C(C=C5)C67CC8CC(C6)CC(C8)C7)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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